Azido-PEG3-C-Boc

描述

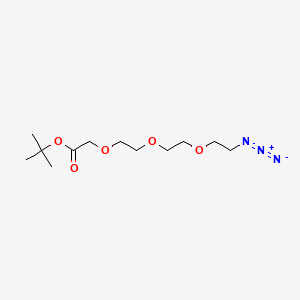

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(16)10-19-9-8-18-7-6-17-5-4-14-15-13/h4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWOUJOCAQZURC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-C-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-C-Boc, a versatile heterobifunctional linker molecule. This document will delve into its chemical structure, physicochemical properties, and its significant applications in the fields of bioconjugation, proteomics, and the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Core Structure and Physicochemical Properties

This compound, systematically named tert-butyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a chemical entity featuring three key functional components: an azide (B81097) group (N₃), a triethylene glycol (PEG3) spacer, and a tert-butoxycarbonyl (Boc) protected carboxylic acid. This unique combination of functionalities makes it an invaluable tool in modern chemical biology and drug discovery.

The azide group serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The PEG3 spacer is a short, hydrophilic chain that enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and provides a flexible linker between conjugated moieties.[2][3] The carboxylic acid, protected as a tert-butyl ester, allows for subsequent conjugation to amine-containing molecules following deprotection under acidic conditions.[2]

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 172531-36-1 | [2][3][4] |

| Molecular Formula | C₁₂H₂₃N₃O₅ | [2][3][4] |

| Molecular Weight | 289.33 g/mol | [3][4] |

| Purity | ≥95% - 98% | [2][3][5] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in DMSO, DCM, DMF | [2] |

| Storage Condition | -20°C | [2] |

Key Applications

This compound is a cornerstone in the construction of complex biomolecules and therapeutic agents due to its modular nature. Its principal applications lie in bioconjugation and as a linker in the synthesis of PROTACs.

Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its covalent attachment to molecules containing an alkyne group through click chemistry. This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules such as proteins, peptides, and nucleic acids.[6][7] The resulting triazole linkage is highly stable.[2] This enables the labeling of biomolecules with reporter tags (e.g., fluorophores, biotin) for imaging and detection, or their immobilization on surfaces for diagnostic applications.[8][9]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] this compound serves as a versatile linker to connect a target protein-binding ligand with an E3 ligase-binding ligand.[1] The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These are representative protocols and may require optimization for specific applications.

Deprotection of the tert-Butyl Ester

To reveal the free carboxylic acid for subsequent conjugation, the tert-butyl ester must be cleaved.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Nitrogen or argon gas supply

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mg in 1 mL).

-

Add an excess of TFA to the solution (e.g., 5-10 equivalents).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected product, Azido-PEG3-acid, can be used in the next step, often without further purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or a solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

-

Prepare stock solutions of all reagents. For example:

-

This compound: 10 mM in DMSO.

-

Alkyne-functionalized molecule: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

THPTA/TBTA: 50 mM in DMSO/water.

-

-

In a reaction vessel, add the alkyne-functionalized molecule.

-

Add a slight molar excess (1.1-1.5 equivalents) of the this compound stock solution.

-

Add the reaction buffer or solvent to achieve the desired final concentration.

-

Add the THPTA/TBTA ligand (typically 1-5 mol% relative to the limiting reagent).

-

Add the CuSO₄ solution (typically 1-5 mol%).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

-

Incubate the reaction at room temperature for 1-12 hours, or until completion as monitored by TLC or LC-MS.

-

Purify the resulting triazole conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications involving live cells or other systems where copper toxicity is a concern.

Materials:

-

This compound

-

A strained alkyne-functionalized molecule (e.g., containing DBCO or BCN moieties)

-

Reaction buffer (e.g., PBS, pH 7.4) or a compatible organic solvent

Procedure:

-

Prepare stock solutions of the reactants in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the strained alkyne-functionalized molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio).

-

Add the reaction buffer or solvent to achieve the desired final concentrations.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, fluorescence if one component is fluorescent).

-

Purify the product as required for the downstream application.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. jcmarot.com [jcmarot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. t-Boc-N-Amido-PEG3-azide, 642091-68-7 | BroadPharm [broadpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Bioconjugation application notes [bionordika.fi]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Azido-PEG3-C-Boc Derivatives in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The versatile bifunctional linker, Azido-PEG3-C-Boc, plays a crucial role in modern drug development and bioconjugation. Its unique structure, incorporating an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected functional group, offers a powerful tool for covalently linking molecules of interest. This guide provides an in-depth overview of its properties, applications, and a general protocol for its use.

The term "this compound" can refer to several related structures, with the "-C-" component representing various carbon-containing functionalities. This ambiguity necessitates careful consideration of the specific derivative being used. Below is a summary of common this compound variants and their key properties.

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data for several common this compound derivatives are presented below. These compounds share the core structure of an azide group and a triethylene glycol (PEG3) spacer, differing in the nature of the Boc-protected carbon moiety.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₂₃N₃O₅ | 289.33 | 172531-36-1[1] |

| Azido-PEG3-Boc Amine | C₁₃H₂₆N₄O₅ | 318.37 | 642091-68-7[2] |

| t-Boc-Aminooxy-PEG3-azide | C₁₃H₂₆N₄O₆ | 334.4 | 1235514-15-4[3] |

| N-(Azido-PEG3)-N-Boc-PEG3-acid | C₂₂H₄₂N₄O₁₀ | 522.6 | 2112731-52-7[4] |

| N-(Azido-PEG3)-N-Boc-PEG3-NHS ester | C₂₆H₄₅N₅O₁₂ | 619.7 | 2112731-51-6[5] |

| N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester | C₃₄H₆₇N₅O₁₃ | 753.9 | Not Available[6] |

Core Applications and Experimental Workflow

This compound derivatives are primarily utilized in bioconjugation via "click chemistry." The azide group readily participates in a highly efficient and specific cycloaddition reaction with an alkyne-functionalized molecule. The PEG3 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules. The Boc-protected group offers a latent functional site that can be deprotected under acidic conditions to reveal a reactive amine or other functionality for subsequent modifications.

A typical experimental workflow for utilizing an this compound linker in a bioconjugation application, such as labeling a protein with a small molecule, is outlined below.

Experimental Protocols

A detailed, generalized protocol for the bioconjugation of an alkyne-modified protein with a small molecule using an this compound linker is provided below. Note: This is a representative protocol and may require optimization for specific molecules and applications.

Materials:

-

Alkyne-modified protein

-

This compound derivative

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Size-exclusion chromatography (SEC) system

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound derivative in DMF.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein in PBS with the this compound stock solution.

-

Add the THPTA and CuSO₄ stock solutions to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate stock solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

-

-

Purification of the Conjugate:

-

Purify the resulting Boc-protected conjugate from unreacted reagents using size-exclusion chromatography.

-

-

Boc Deprotection:

-

Lyophilize the purified conjugate.

-

Resuspend the lyophilized powder in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

-

Incubate for 1-2 hours at room temperature to remove the Boc protecting group.

-

Remove the TFA under a stream of nitrogen and lyophilize the final product.

-

-

Final Purification and Analysis:

-

Purify the deprotected, functional conjugate using SEC.

-

Analyze the final product by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and purity.

-

References

- 1. This compound [myskinrecipes.com]

- 2. precisepeg.com [precisepeg.com]

- 3. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]

- 6. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]

The Pivotal Role of the Azide Group in Azido-PEG3-C-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Azido-PEG3-C-Boc molecule, with a core focus on the indispensable role of the azide (B81097) functional group. This heterobifunctional linker has become a cornerstone in modern bioconjugation, proteomics, and therapeutic development, largely due to the unique chemical reactivity of the azide moiety. Understanding its function is key to leveraging its full potential in complex biological applications.

Molecular Architecture: Deconstructing this compound

This compound is a precisely designed chemical tool with three key components, each contributing to its overall utility:

-

Azide Group (-N₃): The primary reactive handle of the molecule. It is a small, stable, and biologically inert functional group that does not typically participate in native cellular reactions.[1][2] Its true power is unlocked when it is brought into contact with a specific reaction partner, making it a premier "bioorthogonal" handle.[3]

-

PEG3 Linker (- (CH₂CH₂O)₃ -): A short polyethylene (B3416737) glycol spacer consisting of three repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the aqueous solubility of the molecule and any subsequent conjugates.[4] It also provides a flexible spacer arm, which mitigates steric hindrance between conjugated molecules, thereby improving reaction efficiency.

-

Boc-Protected Amine (-NH-Boc): The molecule contains a primary or secondary amine that is "protected" by a tert-butoxycarbonyl (Boc) group. This protecting group prevents the amine from reacting, allowing for selective chemistry to be performed at the azide terminus. The Boc group can be readily removed under acidic conditions to reveal a reactive primary amine, enabling multi-step, controlled conjugation strategies.[5][6]

The Azide Group: A Gateway to "Click Chemistry"

The central role of the azide group in this compound is to serve as one-half of a powerful ligation chemistry duo, famously known as "click chemistry."[7] First described by K. Barry Sharpless, this class of reactions is characterized by high yields, stereospecificity, and the formation of only inoffensive byproducts.[8] The reactions are typically easy to perform in benign solvents, including water.[8][9]

The azide group's primary reactions are cycloadditions with alkyne-containing molecules. These reactions are highly efficient and form a stable, inert triazole ring.

The most classic click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9] In this reaction, the azide group reacts with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction boasts an enormous rate acceleration compared to the uncatalyzed version and is insensitive to a wide range of pH (4-12) and aqueous conditions.[8]

The copper(I) catalyst is crucial for the reaction's efficiency but can be toxic to living cells, which sometimes limits its application in in vivo studies.[10] For bioconjugation, the catalyst is often prepared in situ from copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270) and stabilized by a ligand such as THPTA or BTTAA to maintain its catalytic state and improve biocompatibility.[9][11]

To overcome the cytotoxicity of the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3] This reaction is a cornerstone of bioorthogonal chemistry for in vivo applications.[7]

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the alkyne partner. The ring strain in these molecules significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[3][10] This makes SPAAC highly suitable for labeling biomolecules in living cells and organisms.[7] The this compound linker is compatible with both CuAAC and SPAAC reactions.[12][13]

An alternative bioorthogonal reaction for the azide group is the Staudinger ligation. This reaction involves an azide and a specifically engineered triarylphosphine, which react to form a stable amide bond.[1][3] While it has the advantage of being catalyst-free, its reaction kinetics are generally slower than SPAAC, which can be a limitation for some applications.[2]

Data Presentation: Comparison of Azide Ligation Chemistries

The choice between CuAAC and SPAAC often depends on the experimental context, particularly the tolerance of the system to copper. The following table summarizes key quantitative parameters for these reactions.

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Staudinger Ligation |

| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition | Ligation |

| Key Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO) | Azide + Phosphine |

| Catalyst Required | Yes (Copper I)[9] | No[3] | No[1] |

| Typical Solvent | Aqueous buffers, DMSO, DMF[8][14] | Aqueous buffers, DMSO | Aqueous buffers |

| Reaction pH | 4 - 12[8] | Physiological (≈7.4) | Physiological (≈7.0)[1] |

| Relative Rate | Very Fast (10⁷-10⁸ fold acceleration)[8] | Fast to Very Fast | Slow to Moderate[2] |

| In Vivo Use | Limited due to copper toxicity[10] | Ideal for in vivo applications[7] | Yes, but slower kinetics can be a drawback[2] |

Experimental Protocols

The versatility of this compound allows for a two-stage conjugation strategy. First, the Boc group is removed to expose an amine, which can be coupled to a molecule of interest. Second, the azide group is reacted via click chemistry. Below is a general protocol for labeling a protein.

Materials:

-

This compound (or a derivative with a reactive ester, e.g., NHS ester)

-

Protein of interest (containing accessible lysine (B10760008) residues) in a non-amine buffer (e.g., PBS, pH 7.4)

-

Reporter molecule with a terminal alkyne (for CuAAC) or strained alkyne (for SPAAC)

-

For CuAAC: CuSO₄, Sodium Ascorbate, THPTA ligand

-

For SPAAC: DBCO-functionalized reporter molecule

-

Reaction buffers (e.g., PBS)

-

Desalting columns for purification

Workflow:

Methodology:

-

Protein Preparation: If necessary, exchange the protein into an amine-free buffer like PBS (pH 7.2-7.5) at a concentration of 1-5 mg/mL using a desalting column.[15]

-

Conjugation of Azido-PEG3 Linker:

-

This step assumes the use of an amine-reactive variant, like Azido-PEG3-NHS ester, for simplicity.

-

Prepare a stock solution of the Azido-PEG3-NHS ester in anhydrous DMSO.

-

Add a 10-20 fold molar excess of the linker to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove the excess, unreacted linker using a desalting column, exchanging the newly azide-functionalized protein back into PBS.

-

-

Click Reaction (SPAAC Example):

-

Prepare a stock solution of the DBCO-functionalized reporter molecule (e.g., a fluorescent dye) in DMSO.

-

Add a 3-5 fold molar excess of the DBCO-reporter to the azide-functionalized protein.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[15] The reaction is now complete.

-

-

Analysis: The final conjugate can be analyzed by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if the reporter is a dye), or mass spectrometry to confirm successful labeling.

Conclusion

The azide group is the central functional element of the this compound linker, providing a bioorthogonal handle for highly efficient and specific "click" reactions. Its stability and selective reactivity, particularly in copper-free SPAAC reactions, make it an invaluable tool for conjugating molecules in sensitive biological environments. Complemented by the solubility-enhancing PEG linker and the strategic Boc-protecting group, the azide moiety empowers researchers in drug development and fundamental science to construct complex, functional biomolecular conjugates with precision and control.

References

- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]

- 5. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]

- 6. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. interchim.fr [interchim.fr]

- 10. Bioconjugation application notes [bionordika.fi]

- 11. broadpharm.com [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. broadpharm.com [broadpharm.com]

- 15. broadpharm.com [broadpharm.com]

solubility of Azido-PEG3-C-Boc in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Azido-PEG3-C-Boc, a heterobifunctional linker commonly utilized in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inherent properties of its constituent parts—an azide (B81097) group for "click" chemistry, a flexible hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine—dictate its solubility in various solvents. The PEG spacer, in particular, is designed to enhance aqueous solubility and reduce steric hindrance during conjugation reactions[1].

Predicted Solubility Profile

Data Summary: Qualitative Solubility of Azido-PEG-Boc Analogs

The following table summarizes the qualitative solubility of this compound and closely related compounds as reported by various suppliers. This information suggests a strong likelihood of solubility in polar aprotic and chlorinated organic solvents.

| Compound | Solvent | Solubility | Reference(s) |

| This compound | (Predicted) DMSO, DCM, DMF | Soluble | [3] |

| t-Boc-N-Amido-PEG4-azide | DMSO | Soluble | [1] |

| N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester | DMSO, DCM, DMF | Soluble | [3] |

Note: "Soluble" indicates that the compound is expected to dissolve, but the exact concentration (mg/mL or M) is not specified. Researchers should determine the quantitative solubility for their specific application and desired concentration.

Experimental Protocol: Determining Thermodynamic Solubility

To obtain precise quantitative data, the following detailed methodology, based on the widely accepted shake-flask method followed by HPLC analysis, is recommended.[4][5] This method determines the equilibrium (thermodynamic) solubility, which is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[4]

Objective: To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, PBS, DMSO, DMF, Dichloromethane)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of at least five standard solutions of decreasing concentration by serial dilution. The concentration range should bracket the expected solubility.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vials and place them in a shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. The solution pH should be monitored if it is a factor.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method to detect and quantify this compound.

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered supernatant (saturated solution) into the HPLC system. If necessary, dilute the sample to fall within the linear range of the calibration curve.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L, accounting for any dilutions made.

-

Report the solubility value along with the solvent used and the temperature at which the experiment was conducted.

-

Application Workflow: Bioconjugation via Click Chemistry

This compound is primarily used as a linker in bioconjugation, often involving "click chemistry." The azide group reacts efficiently with an alkyne-functionalized molecule (e.g., a protein or a drug) to form a stable triazole linkage. The Boc-protected amine can be deprotected to allow for further conjugation. The following diagram illustrates a typical workflow for conjugating an alkyne-modified protein with a payload using this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Stability and Storage of Azido-PEG3-C-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, Azido-PEG3-C-Boc. Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of therapeutics. This document outlines the inherent stability of its constituent functional groups, provides recommended storage conditions, and details experimental protocols to assess its integrity.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical moieties: an azide (B81097) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled, sequential conjugations. The stability of this molecule is paramount to ensure the integrity of these functional groups for successful downstream applications.

Chemical Stability Profile

The overall stability of this compound is a function of the individual stabilities of its azide, PEG, and Boc components.

2.1. Azide Group (-N₃)

The azide functional group is a high-energy moiety susceptible to degradation under certain conditions.

-

Thermal Stability: Organic azides can decompose upon heating, releasing nitrogen gas. This decomposition can be exothermic and, in some cases, explosive, particularly for compounds with a low carbon-to-nitrogen ratio. While the PEG chain in this compound improves this ratio, exposure to high temperatures should be avoided.

-

Light Sensitivity: Azides can be sensitive to light, which can induce photochemical decomposition. Therefore, protection from light is crucial.

-

Chemical Stability: The azide group is generally stable in the presence of many common reagents used in organic synthesis. However, it can be reduced to an amine by various reducing agents (e.g., dithiothreitol (B142953) (DTT), triphenylphosphine). It is also incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. Contact with heavy metals should be avoided as this can form unstable metal azides.

2.2. Polyethylene Glycol (PEG) Linker

The PEG spacer imparts favorable properties such as increased hydrophilicity and biocompatibility.

-

Hydrolytic Stability: The ether linkages of the PEG backbone are generally stable to hydrolysis under a wide range of pH conditions.

-

Oxidative Stability: The PEG chain can be susceptible to oxidative degradation. This process can be initiated by exposure to atmospheric oxygen, transition metals, or certain oxidizing agents, leading to chain cleavage and the formation of various byproducts.

2.3. Boc-Protected Amine (-NHBoc)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.

-

Base and Nucleophile Stability: The Boc group is stable to a wide range of basic and nucleophilic conditions, allowing for selective reactions at other sites of the molecule.[1]

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.[2] This property is intentionally utilized for deprotection in multi-step synthetic strategies.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the known properties of its functional groups.

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [3][4] | Minimizes thermal degradation of the azide group and slows down potential oxidative degradation of the PEG linker. |

| 4°C for short-term storage. | Suitable for immediate use, but not recommended for extended periods. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation of the PEG chain. |

| Light | Protect from light. Store in an amber vial or a dark container.[5][6] | Prevents photochemical decomposition of the azide group. |

| Moisture | Store in a dry, moisture-free environment. | Prevents potential hydrolysis and ensures the material remains a free-flowing solid. |

| Form | Solid (lyophilized powder) is more stable than solutions. | In solution, the potential for degradation pathways is increased. Solutions should be prepared fresh before use. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C.[6] |

Summary of Recommended Storage Temperatures and Expected Shelf Life:

| Storage Temperature | Form | Expected Shelf Life |

| -20°C | Solid | Up to 3 years[4] |

| 4°C | Solid | Up to 2 years[4] |

| -20°C | In Solvent | 1 month[4] |

| -80°C | In Solvent | 6 months[4] |

Experimental Protocols for Stability Assessment

To verify the stability of this compound, particularly after extended storage or when used in new formulations, a series of analytical tests can be performed.

4.1. General Experimental Workflow for Stability Testing

Caption: General workflow for assessing the stability of this compound.

4.2. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of this compound and detect the formation of degradation products over time.

-

Instrumentation: HPLC or UPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

-

Inject a defined volume (e.g., 10 µL) of the sample onto the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Compare the chromatograms of stressed samples to a control sample stored under ideal conditions (t=0) to identify new peaks corresponding to degradation products.

-

4.3. Protocol for Structural Integrity Analysis by NMR Spectroscopy

-

Objective: To confirm the chemical structure of this compound and detect any structural changes due to degradation.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Procedure:

-

Acquire a ¹H NMR spectrum.

-

Analyze the spectrum for the characteristic peaks corresponding to the azide, PEG, and Boc moieties.

-

Boc group: A singlet around 1.4 ppm.

-

PEG chain: A series of multiplets between 3.5 and 3.7 ppm.

-

Azide-adjacent methylene (B1212753) protons: A triplet around 3.4 ppm.

-

-

Compare the spectra of stressed samples to a control sample. The appearance of new peaks or the disappearance of characteristic peaks can indicate degradation.

-

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and interpreting stability data.

Caption: Potential degradation pathways for this compound.

-

Acid-catalyzed Deprotection: The most predictable degradation pathway is the cleavage of the Boc group in the presence of acid, yielding the free amine.

-

Thermal/Photochemical Decomposition of the Azide: Exposure to heat or light can lead to the loss of N₂ gas and the formation of a highly reactive nitrene intermediate, which can undergo various subsequent reactions.

-

Oxidative Cleavage of the PEG Chain: In the presence of oxygen and/or metal ions, the PEG chain can fragment, leading to a heterogeneous mixture of shorter PEG molecules with various end groups (e.g., aldehydes, carboxylic acids).

-

Reduction of the Azide: The presence of reducing agents will convert the azide group to a primary amine.

Conclusion

This compound is a versatile and valuable tool in bioconjugation and drug development. However, its stability is contingent upon proper handling and storage. By adhering to the recommended storage conditions of -20°C in a dry, dark, and inert environment, researchers can ensure the integrity of the molecule and the reproducibility of their experimental results. Regular analytical assessment using techniques such as HPLC and NMR is recommended to verify the quality of the reagent, especially for long-term studies and cGMP applications.

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, enabling the development of advanced therapeutics and diagnostics. Their unique physicochemical properties, including hydrophilicity, biocompatibility, and non-immunogenicity, address many of the challenges associated with the delivery and efficacy of biomolecules. This technical guide provides a comprehensive overview of PEG linkers, detailing their structure, properties, and diverse applications in bioconjugation. It includes a comparative analysis of different PEG linker types, in-depth experimental protocols for key conjugation chemistries, and a review of the impact of PEGylation on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. This guide is intended to serve as a valuable resource for researchers and professionals in the life sciences, offering both foundational knowledge and practical insights into the application of PEG linkers in the design and synthesis of next-generation bioconjugates.

Introduction to PEG Linkers

Polyethylene glycol (PEG) is a polymer of repeating ethylene (B1197577) oxide units, and PEG linkers are chemically functionalized derivatives of this polymer.[1] These linkers serve as flexible, hydrophilic spacers to connect two or more molecular entities, such as proteins, peptides, antibodies, oligonucleotides, or small molecule drugs.[2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has been a cornerstone in pharmaceutical development since the first FDA-approved PEGylated drug in 1990.[3]

The primary motivation for using PEG linkers in bioconjugation stems from their ability to impart favorable properties to the resulting conjugate.[2] Key benefits of PEGylation include:

-

Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments.[4]

-

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their thermal and chemical stability.[5]

-

Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on a therapeutic molecule, thereby reducing its recognition by the immune system.[4]

-

Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the body.[5][6]

These advantages have led to the widespread use of PEG linkers in the development of long-acting therapeutics, antibody-drug conjugates (ADCs), and various nanoparticle-based drug delivery systems.[1][7]

Structure and Properties of PEG Linkers

The fundamental structure of a PEG linker consists of a chain of repeating ethylene oxide units, typically with functional groups at one or both ends to facilitate conjugation.[1] The properties of a PEG linker can be tailored by modifying its length (molecular weight), architecture (linear or branched), and the nature of its terminal functional groups.

Molecular Weight and Polydispersity

PEG linkers are available in a wide range of molecular weights, from a few hundred to tens of thousands of Daltons.[8] They can be classified into two main categories based on their molecular weight distribution:

-

Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[3]

-

Monodisperse PEGs (dPEGs): These are single, discrete molecules with a precise, defined molecular weight and chemical structure.[1] Monodisperse PEGs offer greater homogeneity and reproducibility in bioconjugation, which is particularly crucial for the development of therapeutic ADCs where batch-to-batch consistency is paramount.[4]

Architecture: Linear vs. Branched PEG Linkers

PEG linkers can be synthesized in different architectures, primarily linear and branched forms.

-

Linear PEG Linkers: These consist of a single, straight chain of ethylene oxide units with functional groups at one or both ends.[2] They are the most common type of PEG linker.

-

Branched PEG Linkers: These have multiple PEG chains radiating from a central core. This architecture can provide enhanced shielding of the conjugated molecule and may offer advantages in terms of stability and circulation half-life.[9] Branched PEGs can also allow for the attachment of multiple payloads, increasing the drug-to-antibody ratio (DAR) in ADCs.[9]

Functional Groups for Bioconjugation

The versatility of PEG linkers lies in the variety of reactive functional groups that can be incorporated at their termini, enabling a wide range of bioconjugation chemistries.[10] The choice of functional group depends on the available reactive sites on the target biomolecule. Common functional groups and their target moieties are summarized in the table below.

| Functional Group on PEG Linker | Target Functional Group on Biomolecule | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) (e.g., Lysine, N-terminus) | Amide Bond |

| Maleimide | Thiols (-SH) (e.g., Cysteine) | Thioether Bond |

| Aldehyde/Ketone | Hydrazides, Aminooxy groups | Hydrazone, Oxime |

| Azide | Alkynes (Click Chemistry) | Triazole |

| Alkyne | Azides (Click Chemistry) | Triazole |

| DBCO, BCN | Azides (Copper-Free Click Chemistry) | Triazole |

Types of PEG Linkers

Based on their functional design and release mechanisms, PEG linkers can be broadly categorized as non-cleavable or cleavable.

Non-Cleavable PEG Linkers

Non-cleavable linkers form a stable, permanent bond between the conjugated molecules. These are often used in applications where the PEG moiety is intended to remain attached to the biomolecule to continuously provide its beneficial properties, such as in long-acting protein therapeutics.[]

Cleavable PEG Linkers

Cleavable linkers are designed to break and release the payload under specific physiological conditions. This is particularly important in drug delivery applications, such as ADCs, where the cytotoxic drug needs to be released inside the target cancer cell.[7] Cleavage can be triggered by:

-

pH differences: Linkers that are stable at physiological pH (7.4) but cleave in the acidic environment of endosomes or lysosomes (pH 4.5-6.5).

-

Enzymatic activity: Linkers containing peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.

-

Redox potential: Linkers containing disulfide bonds that are stable in the bloodstream but are cleaved in the reducing intracellular environment.

Quantitative Impact of PEGylation

The length and architecture of the PEG linker have a significant impact on the pharmacokinetic and pharmacodynamic properties of the bioconjugate.

Effect on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life.[12] However, there is a trade-off, as excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance.[]

| Biomolecule | PEG Molecular Weight (kDa) | Change in Elimination Half-Life (t₁/₂β) | Reference |

| Methotrexate-loaded Chitosan (B1678972) Nanoparticles | 0 (unPEGylated) | 8.95 ± 1.23 h | [12][14] |

| 0.75 | 13.24 ± 2.11 h | [12][14] | |

| 2.0 | 18.76 ± 2.54 h | [12][14] | |

| 5.0 | 25.43 ± 3.17 h | [12][14] |

Effect on Biological Activity

While PEGylation can enhance the in vivo performance of a therapeutic, it can also impact its in vitro biological activity. The degree of this impact is dependent on the site of PEG attachment and the length of the PEG chain.

| Bioconjugate | PEG Molecular Weight (kDa) | In Vitro Potency (vs. non-PEGylated) | Reference |

| TLR7 Ligand | 6-10 | Reduced | [15] |

| ≥18 | Restored or Enhanced | [15] |

Experimental Protocols

Detailed methodologies for common PEGylation reactions are crucial for successful bioconjugate synthesis.

Protocol for NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of a PEG-NHS ester to primary amines on a protein.

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette for purification

-

Reaction vessels

-

Stirring equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[16][17]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[16][17]

-

Reaction: Add a 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[17][18]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[17][18]

-

Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis.[16][18]

-

Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.[19][20]

Protocol for Maleimide PEGylation of a Thiol-Containing Protein

This protocol details the conjugation of a PEG-maleimide to free thiol groups on a protein.

Materials:

-

Thiol-containing protein

-

PEG-maleimide reagent

-

Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Anhydrous DMF or DMSO

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5 to a concentration of 1-10 mg/mL.[21][22]

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to adding the PEG-maleimide.[21][23]

-

PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.[22]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution while gently stirring.[22][24]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[23][25]

-

Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.[21][22]

-

Characterization: Characterize the conjugate using methods such as Ellman's assay to quantify free thiols, SDS-PAGE, SEC, and mass spectrometry.[25]

Visualizing Bioconjugation Workflows and Pathways

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker

Caption: Workflow for the synthesis of an ADC using a maleimide-PEG linker.

Signaling Pathway Modulation by a PEGylated Ligand

Caption: Modulation of a cellular signaling pathway by a PEGylated ligand.

Characterization of PEGylated Bioconjugates

A thorough characterization of PEGylated bioconjugates is essential to ensure their quality, efficacy, and safety. A combination of analytical techniques is typically employed:

-

High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are used to assess the purity, aggregation, and heterogeneity of the conjugate.[20][26]

-

Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the conjugate, confirming the degree of PEGylation, and identifying the sites of PEG attachment.[26][27]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the PEGylated protein in biological samples and to assess its binding activity to its target.[26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein in solution.[20][28]

Conclusion and Future Perspectives

PEG linkers are a cornerstone of modern bioconjugation, providing a versatile platform for enhancing the therapeutic potential of a wide range of biomolecules. The ability to tune the length, architecture, and functionality of PEG linkers allows for the precise optimization of the pharmacokinetic and pharmacodynamic properties of bioconjugates. The development of monodisperse PEG linkers has further advanced the field by enabling the synthesis of highly defined and homogeneous products, which is critical for regulatory approval and clinical success.

Future research in this area is likely to focus on the development of novel PEG architectures and cleavable linker technologies with enhanced specificity and efficiency. Furthermore, a deeper understanding of the potential for immunogenic responses to PEG itself, though rare, will continue to be an important area of investigation. As our ability to design and synthesize increasingly complex bioconjugates grows, PEG linkers will undoubtedly remain a critical component in the development of the next generation of targeted therapies and diagnostics.

References

- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. adcreview.com [adcreview.com]

- 10. adcreview.com [adcreview.com]

- 12. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Synthesis and Characterization of PEGylated Toll Like Receptor 7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 18. confluore.com [confluore.com]

- 19. scielo.br [scielo.br]

- 20. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 23. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. biotium.com [biotium.com]

- 26. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Azido-PEG3-C-Boc for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG3-C-Boc in PROTAC Development

Proteolysis targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[2][4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of hydrophilicity and flexibility.[2] This hydrophilicity can enhance the aqueous solubility of often large and lipophilic PROTAC molecules, a crucial factor for bioavailability.[5][6]

This compound is a versatile PEG-based linker widely used in the synthesis of PROTACs.[7][8] It features an azide (B81097) (N3) group, a three-unit PEG chain, and a Boc-protected amine. The azide group allows for efficient and modular assembly of PROTACs using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[9][] The Boc-protected amine provides an orthogonal handle for alternative conjugation strategies. This application note provides detailed protocols and data for the application of this compound in PROTAC synthesis and evaluation.

Data Presentation

The selection of an appropriate linker length is crucial for optimizing the degradation efficiency of a PROTAC. The following tables provide representative data on the impact of PEG linker length on PROTAC performance. While this data is not specific to this compound, it is illustrative of the outcomes of modifying PEG linker length in PROTAC design.

Table 1: Representative Degradation Potency (DC50) and Efficacy (Dmax) Data for PROTACs with Varying PEG Linker Lengths [6]

| Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PEG3 | BRD4 | HeLa | 55 | 85 |

| PEG4 | BRD4 | HeLa | 20 | 95 |

| PEG5 | BRD4 | HeLa | 15 | >98 |

| PEG6 | BRD4 | HeLa | 30 | 92 |

Table 2: Example Binary Binding Affinity Data for a PROTAC and its Inactive Control [11]

| Compound | Binds to | Kd (nM) |

| Active PROTAC | Target Protein (e.g., BRD4) | 25 |

| Active PROTAC | E3 Ligase (e.g., VHL) | 50 |

| Inactive Control | Target Protein (e.g., BRD4) | 28 |

| Inactive Control | E3 Ligase (e.g., VHL) | >50,000 |

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Ternary complex formation - Profacgen [profacgen.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. immunomart.com [immunomart.com]

- 9. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Azido-PEG3-C-Boc in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG3-C-Boc is a heterobifunctional linker that offers a versatile platform for ADC development. It incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, an azide (B81097) group for bioorthogonal "click" chemistry, and a Boc-protected amine for sequential conjugation strategies.[1]

These application notes provide a comprehensive guide to the use of this compound in the synthesis and characterization of ADCs. Detailed protocols for linker activation, antibody conjugation, payload attachment, and ADC analysis are provided to facilitate the development of novel, targeted cancer therapies.

Principle of this compound in ADC Development

The use of this compound in ADC development follows a modular, multi-step approach that allows for precise control over the conjugation process. The core principle involves:

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker's amine is removed under acidic conditions. This exposes the primary amine for subsequent activation.[2]

-

Amine Activation and Antibody Conjugation: The deprotected amine is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.

-

Payload Attachment via Click Chemistry: The azide group on the conjugated linker provides a handle for the attachment of a payload molecule that has been functionalized with a complementary reactive group, such as a cyclooctyne (B158145) (e.g., DBCO) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This click chemistry reaction is highly specific and can be performed under mild, aqueous conditions.[][]

This sequential approach ensures that the antibody and payload are not exposed to harsh reaction conditions and allows for the purification of intermediates at each stage, leading to a more homogeneous and well-defined final ADC product.

Data Presentation

The following tables present representative quantitative data that can be obtained during the characterization of an ADC synthesized using an Azido-PEG3 linker. The actual values will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Representative Pharmacokinetic Properties of a PEGylated ADC

| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |

| ADC-A | Non-PEGylated | 48 | 0.45 |

| ADC-B | Azido-PEG3 | 72 | 0.30 |

Note: Data is illustrative and based on general trends observed for PEGylated ADCs in preclinical models.[5]

Table 2: Representative Drug-to-Antibody Ratio (DAR) Analysis

| Analytical Method | Information Provided | Representative Average DAR |

| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of drug-loaded species | 3.8 |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of ADC, average DAR, and drug distribution | 3.9 |

| UV/Vis Spectroscopy | Average DAR | 4.1 |

Note: The choice of analytical method can influence the determined DAR value. HIC and LC-MS provide more detailed information on the distribution of different drug-loaded species.[6]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the this compound linker to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

-

Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

-

The resulting deprotected linker (Azido-PEG3-C-amine) as a TFA salt can be used directly in the next step or further purified.

Protocol 2: Activation of Deprotected Linker and Antibody Conjugation

This protocol outlines the activation of the deprotected linker to an NHS ester and subsequent conjugation to an antibody.

Materials:

-

Deprotected Azido-PEG3-C-amine (from Protocol 1)

-

N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

Desalting column

Procedure:

-

Activation of the Linker:

-

Dissolve the deprotected Azido-PEG3-C-amine in the anhydrous solvent.

-

Add 1.2 equivalents of DSC and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Stir the reaction at room temperature for 4-6 hours, or until the formation of the NHS ester is complete (monitored by LC-MS).

-

-

Antibody Conjugation:

-

Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add a 5- to 20-fold molar excess of the activated Azido-PEG3-C-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Azide-Modified Antibody:

-

Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein fractions containing the azide-modified antibody.

-

Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Protocol 3: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody (from Protocol 2)

-

DBCO-functionalized cytotoxic payload

-

Anhydrous DMSO

-

PBS, pH 7.4

Procedure:

-

Prepare Payload Stock Solution: Dissolve the DBCO-modified payload in anhydrous DMSO to a concentration of 10-20 mM.

-

Click Reaction:

-

Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.

-

Ensure the final DMSO concentration remains below 10% (v/v).

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

-

-

Final Purification: Purify the final ADC from excess payload and any aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. HIC is a common method for determining the average DAR and the distribution of different drug-loaded species.

Materials:

-

Purified ADC (from Protocol 3)

-

HIC column

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.). The hydrophobicity and retention time increase with the number of conjugated drug molecules.

-

Calculate the weighted average DAR from the peak areas of the different species.

Mandatory Visualizations

Caption: Workflow for ADC synthesis using this compound.

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for Bioconjugation using Azido-PEG3-C-Boc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Azido-PEG3-C-Boc, a versatile heterobifunctional linker, in various bioconjugation applications. This reagent is particularly valuable for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and for the surface modification of nanoparticles.

The structure of this compound incorporates a terminal azide (B81097) group for "click chemistry" reactions, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for controlled, stepwise conjugation strategies.[1]

Key Applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach therapeutic payloads to antibodies. The azide functionality allows for a highly specific conjugation to an alkyne-modified payload, while the other end can be functionalized after Boc deprotection to react with the antibody.[2][3]

-

PROTAC Synthesis: The bifunctional nature of the linker is ideal for creating proteolysis-targeting chimeras (PROTACs) by connecting a target protein ligand and an E3 ligase ligand.[1]

-

Peptide Modification: It serves as a scaffold for creating branched or modified peptide structures, enhancing their therapeutic properties.

-

Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, liposomes, and other materials to improve their biocompatibility and for targeted delivery applications.[4][5]

-

Fluorescent Labeling: The azide group allows for the attachment of fluorescent probes via click chemistry for imaging and tracking of biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions using PEGylated linkers. Note that the data presented is derived from studies using similar PEG linkers and should be considered as a reference for optimizing protocols with this compound.

Table 1: Reaction Parameters for Antibody-Drug Conjugation with PEG Linkers

| Parameter | Value | Notes |

| Molar Excess of Linker (to Antibody) | 10-20 fold | For lysine-based conjugation to achieve a desirable drug-to-antibody ratio (DAR).[6] |

| Molar Excess of Azide-Payload (to Linker) | 1.5 to 5-fold | For SPAAC reactions to ensure efficient conjugation.[2] |

| Final Organic Solvent Concentration | < 10% (v/v) | To maintain antibody integrity during the conjugation reaction.[7] |

| Typical Drug-to-Antibody Ratio (DAR) | 2-8 | Can be controlled by adjusting the molar excess of the linker. |

| Conjugation Efficiency | >95% | With optimized conditions for both linker attachment and click chemistry.[8] |

Table 2: Pharmacokinetic Data for ADCs with PEG Linkers

| Parameter | PEG Linker Effect | Reference Compound |

| Circulation Half-life | Significantly increased | Non-PEGylated ADC[9] |

| Plasma Clearance | Slower | Non-PEGylated ADC[10] |

| Maximum Tolerated Dose (MTD) | Increased (at least 4-fold) | Free drug or non-PEGylated ADC[9] |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine, making it available for subsequent conjugation reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution. For sensitive substrates, a lower concentration of TFA (20-50% v/v in DCM) can be used.[11]

-

If the substrate is sensitive to cationic species, add a scavenger such as TIS (2.5-5% v/v).[11]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

The resulting deprotected linker (Azido-PEG3-amine) as a TFA salt can be used directly in the next step or after neutralization.

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: Antibody-Drug Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified drug to an antibody that has been pre-functionalized with Azido-PEG3-Amine (from Protocol 1).

Materials:

-

Antibody functionalized with Azido-PEG3-Amine

-

Alkyne-modified drug payload

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Ensure the azide-functionalized antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO.

-

Prepare fresh stock solutions of CuSO₄ (20 mM in water), sodium ascorbate (100 mM in water), and THPTA (50 mM in water).

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, add the azide-functionalized antibody solution.

-

Add the alkyne-modified drug stock solution to the antibody solution. The molar excess will depend on the desired DAR.

-

Prepare a premixed solution of CuSO₄ and THPTA (1:5 molar ratio). Add this to the reaction mixture to a final copper concentration of 0.25 mM.[12]

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[12]

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification:

-

Remove excess reagents and unconjugated drug by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

-

Collect the fractions containing the purified antibody-drug conjugate.

-

-

Characterization:

-

Determine the protein concentration (e.g., by Bradford assay or UV-Vis spectroscopy).

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

-

Analyze the purity and integrity of the ADC by SDS-PAGE and size-exclusion chromatography.

-

Protocol 3: Surface Functionalization of Nanoparticles via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-modified ligand to nanoparticles functionalized with Azido-PEG3-Amine.

Materials:

-

Nanoparticles functionalized with Azido-PEG3-Amine

-

DBCO-modified ligand (e.g., targeting molecule, fluorescent dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Centrifugation or magnetic separation equipment for nanoparticles

Procedure:

-

Nanoparticle Preparation: Disperse the azide-functionalized nanoparticles in the reaction buffer.

-

Ligand Preparation: Dissolve the DBCO-modified ligand in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (typically 10-20 mM).

-

SPAAC Reaction:

-

Add the DBCO-modified ligand stock solution to the nanoparticle dispersion. A 1.5 to 5-fold molar excess of the DBCO-ligand relative to the surface azide groups is a good starting point.[2]

-

Ensure the final concentration of the organic solvent is low enough to not destabilize the nanoparticles.

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction is typically faster than CuAAC.

-

Purification:

-

Separate the functionalized nanoparticles from unreacted ligand by repeated centrifugation and resuspension in fresh buffer, or by magnetic separation if applicable.

-

Wash the nanoparticles several times to ensure complete removal of excess reagents.

-

-

Characterization:

-

Confirm the successful conjugation by techniques such as FTIR, UV-Vis spectroscopy, or fluorescence measurements (if a fluorescent ligand was used).

-

Assess the size and stability of the functionalized nanoparticles using Dynamic Light Scattering (DLS) and zeta potential measurements.

-

Signaling Pathways and Logical Relationships